3-(Methylsulfonyl)aniline hydrochloride

Overview

Description

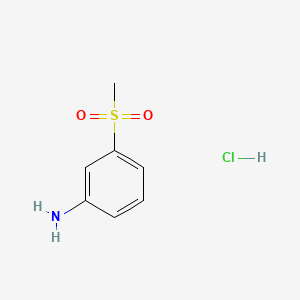

3-(Methylsulfonyl)aniline hydrochloride (CAS 80213-28-1) is a hygroscopic organic compound with the molecular formula C₇H₉NO₂S·HCl and a molecular weight of 207.67 g/mol . It features a methylsulfonyl (-SO₂CH₃) substituent at the meta position of the aniline ring, which is protonated as a hydrochloride salt. The compound has a melting point of 227–230°C (decomposition) and is primarily used in pharmaceutical synthesis and biochemical research due to its structural versatility .

Preparation Methods

Preparation Methods and Reaction Conditions

Sulfonylation of 3-Nitroaniline

One common approach involves the reaction of 3-nitroaniline with dimethyl sulfoxide (DMSO) in the presence of a reducing agent such as iron powder or tin chloride. This reaction introduces the methylsulfonyl group onto the aromatic ring, yielding 3-(methylsulfonyl)nitrobenzene intermediates.

- Reagents: 3-nitroaniline, DMSO, iron powder or tin chloride

- Conditions: Reflux in acetic acid or ethanol/water mixtures, inert atmosphere often employed

- Yield: High yields reported, typically above 90%

- Notes: The reaction is sensitive to temperature and requires careful control to avoid over-reduction or side reactions.

Reduction to 3-(Methylsulfonyl)aniline

The nitro group in the intermediate is reduced to an amino group using reducing agents such as iron powder with ammonium chloride or catalytic hydrogenation over palladium on activated carbon.

- Reagents: Iron powder + ammonium chloride or Pd/C with hydrogen gas

- Conditions: Reflux in ethanol/water or methanol under inert atmosphere; hydrogenation at room temperature for 2–16 hours

- Yield: Typically 89–92%

- Purification: Filtration to remove catalyst or iron residues, followed by crystallization or column chromatography

- Notes: The hydrochloride salt is obtained by treatment with concentrated hydrochloric acid, often by refluxing the amine in ethanol/HCl solution.

Industrial and Continuous Flow Methods

Industrial synthesis often employs continuous flow reactors to improve reaction efficiency and control. For example, continuous flow techniques have been applied to related sulfonylated compounds, achieving high yields (up to 97%) with significantly reduced residence times (under 1 minute) compared to traditional batch processes that may take several hours.

- Advantages: Enhanced heat and mass transfer, better reaction control, scalability

- Typical Setup: Microreactors with real-time monitoring (e.g., NIR spectroscopy)

- Outcome: High purity products with minimal byproducts.

Representative Experimental Procedures and Yields

Mechanistic Insights and Reaction Analysis

- Sulfonylation: The methylsulfonyl group is introduced via oxidation of methylthio substituents or direct sulfonation using DMSO as a methylsulfonyl source under reductive conditions.

- Reduction: Iron powder and ammonium chloride reduce the nitro group to an amine via electron transfer and protonation steps; catalytic hydrogenation offers a cleaner alternative with fewer side products.

- Salt Formation: Treatment with hydrochloric acid converts the free amine to the hydrochloride salt, improving stability and crystallinity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Sulfonylation temperature | Reflux (~100–120°C) | Controlled to avoid side reactions |

| Reduction temperature | Room temp to reflux | Depends on reducing agent |

| Reaction time (sulfonylation) | 12–24 hours | Overnight reflux common |

| Reaction time (reduction) | 2–16 hours | Hydrogenation faster but requires catalyst |

| Yield (overall) | 85–96% | High yields with proper purification |

| Solvents | Acetic acid, ethanol, methanol, DMSO | Choice affects reaction rate and purity |

| Atmosphere | Inert (argon or nitrogen) | Prevents oxidation and side reactions |

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)aniline hydrochloride undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Iron powder, tin chloride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antibiotic Development

Sulfonamides, including 3-(Methylsulfonyl)aniline hydrochloride, are known for their antibacterial properties. They function as enzyme inhibitors, particularly targeting bacterial dihydropteroate synthase (DHPS), which is crucial in folate biosynthesis. This makes them valuable in developing new antibiotics to combat resistant bacterial strains.

Enzyme Inhibition Studies

Research has demonstrated that compounds similar to this compound can inhibit specific enzymes involved in cancer progression. For instance, studies have explored its potential as a chemical probe for inhibiting BCL6, a transcriptional repressor implicated in various cancers . The compound's ability to interact with biological macromolecules is essential for understanding its pharmacokinetics and pharmacodynamics.

Chemical Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of various organic compounds. Its solubility in water facilitates its use in laboratory settings for creating more complex molecules, including pharmaceuticals and agrochemicals.

Reactivity and Versatility

The presence of the methylsulfonyl group enhances the compound's reactivity, allowing it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions. This versatility is advantageous for synthesizing other sulfonamide derivatives or related compounds.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)aniline hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and physical differences between 3-(methylsulfonyl)aniline hydrochloride and analogous compounds:

Key Observations:

- Positional Isomerism : The para-substituted 4-(methylsulfonyl)aniline hydrochloride exhibits a higher melting point (243–245°C) compared to the meta isomer, likely due to enhanced symmetry and crystal packing efficiency .

- Substituent Effects : Replacing the methylsulfonyl group with a bulkier phenylsulfonylmethyl group (as in 3-[(phenylsulfonyl)methyl]aniline hydrochloride) increases molecular weight by ~36% and may reduce solubility in polar solvents .

Market and Regional Trends

Biological Activity

3-(Methylsulfonyl)aniline hydrochloride, a sulfonamide derivative, has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms, therapeutic potentials, and relevant studies.

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 171.22 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water

The compound features a methylsulfonyl group attached to an aniline structure, which is significant for its biological interactions and applications.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It can act as:

- Enzyme Inhibitor : The sulfonamide functional group is known for its ability to inhibit enzymes, particularly those involved in bacterial growth and inflammation pathways.

- Receptor Modulator : The compound may interact with cellular receptors, influencing signaling pathways that regulate various physiological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antibiotic agent.

- Anti-inflammatory Effects : Studies have indicated that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes .

- Antitumor Activity : Preliminary investigations suggest that it could possess antitumor properties, although further studies are needed to elucidate this potential.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings indicate a promising antimicrobial profile, particularly against Gram-negative bacteria.

Anti-inflammatory Activity

In vitro studies conducted on BV-2 microglial cells demonstrated that this compound significantly reduced the expression of inflammatory markers. Key findings include:

- Reduction in TNF-alpha levels : A decrease of approximately 40% at a concentration of 10 µM.

- Inhibition of COX-2 expression : Notable reduction observed in treated cells compared to controls .

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | CAS Number | Key Features | Similarity Score |

|---|---|---|---|

| 1-Amino-2-(isopropylsulphonyl)benzene | 76697-50-2 | Contains isopropyl group; different activity | 0.85 |

| (4-(Methylsulfonyl)phenyl)hydrazine HCl | 17852-67-4 | Hydrazine derivative; potential antitumor activity | 0.84 |

| N-Methyl-4-(methylsulfonyl)aniline HCl | 1263378-01-3 | Methyl substitution on nitrogen; altered solubility | 0.89 |

This comparison highlights the distinct biological activity profile of this compound, particularly its antimicrobial and anti-inflammatory properties.

Properties

IUPAC Name |

3-methylsulfonylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.ClH/c1-11(9,10)7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPXGSYLKFAGOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370615 | |

| Record name | 3-methylsulfonylaniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80213-28-1 | |

| Record name | 80213-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methylsulfonylaniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylsulfonyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.